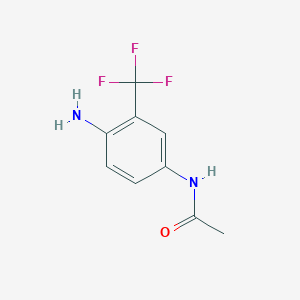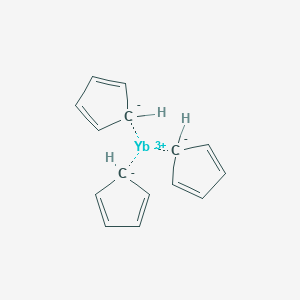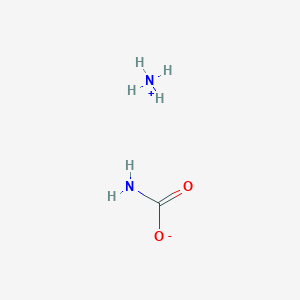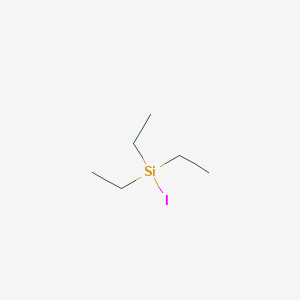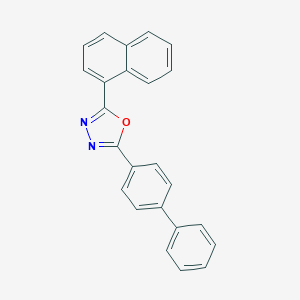
2-(1,1'-Biphenyl)-4-yl-5-(1-naphthyl)-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,1'-Biphenyl)-4-yl-5-(1-naphthyl)-1,3,4-oxadiazole, commonly known as PBD, is a well-known fluorescent dye that has been extensively used in scientific research for various applications. It is a unique compound that possesses several advantageous properties, making it a popular choice for researchers in different fields.
Mécanisme D'action
PBD works by binding to specific biomolecules and emitting fluorescence when excited by light. The mechanism of action of PBD is based on the principle of fluorescence resonance energy transfer (FRET), which involves the transfer of energy from the excited state of one molecule to the ground state of another molecule.
Effets Biochimiques Et Physiologiques
PBD has been shown to have minimal biochemical and physiological effects on cells and tissues, making it a safe and reliable fluorescent probe for scientific research. It does not interfere with cellular processes and does not affect the viability or function of cells.
Avantages Et Limitations Des Expériences En Laboratoire
PBD has several advantages over other fluorescent probes, including high sensitivity, high photostability, and low toxicity. However, it also has some limitations, such as limited solubility in aqueous solutions and a narrow excitation and emission spectrum.
Orientations Futures
There are several future directions for the use of PBD in scientific research, including the development of new synthesis methods to improve its solubility and expand its excitation and emission spectrum. Other future directions include the application of PBD in live-cell imaging and the development of PBD-based biosensors for the detection of specific biomolecules.
In conclusion, PBD is a versatile and valuable fluorescent dye that has numerous applications in scientific research. Its unique properties make it a popular choice for researchers in different fields, and its minimal biochemical and physiological effects make it a safe and reliable fluorescent probe. With the development of new synthesis methods and the exploration of new applications, PBD is expected to continue to be an important tool in scientific research.
Méthodes De Synthèse
PBD can be synthesized using a variety of methods, including the reaction between 2-bromo-4,5-diphenyl-1,3-oxazole and 1-naphthylamine in the presence of a base. Another method involves the reaction between 2-bromo-4,5-diphenyl-1,3-oxazole and 1-naphthylamine in the presence of a palladium catalyst.
Applications De Recherche Scientifique
PBD has been widely used in scientific research for various applications, including fluorescence microscopy, flow cytometry, and fluorescence-based assays. It is commonly used as a fluorescent probe for the detection of biomolecules, such as proteins and nucleic acids. PBD has also been used as a fluorescent tag for the labeling of cells and tissues.
Propriétés
Numéro CAS |
1248-45-9 |
|---|---|
Nom du produit |
2-(1,1'-Biphenyl)-4-yl-5-(1-naphthyl)-1,3,4-oxadiazole |
Formule moléculaire |
C24H16N2O |
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
2-naphthalen-1-yl-5-(4-phenylphenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C24H16N2O/c1-2-7-17(8-3-1)18-13-15-20(16-14-18)23-25-26-24(27-23)22-12-6-10-19-9-4-5-11-21(19)22/h1-16H |
Clé InChI |
OOGWPGBDXYDANB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN=C(O3)C4=CC=CC5=CC=CC=C54 |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN=C(O3)C4=CC=CC5=CC=CC=C54 |
Autres numéros CAS |
1248-45-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(4-Aminophenyl)phenyl]ethanone](/img/structure/B72862.png)

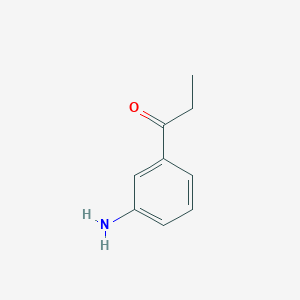
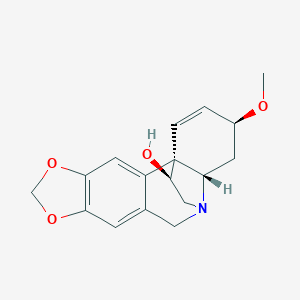
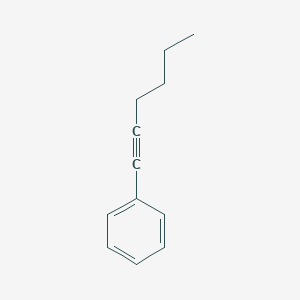
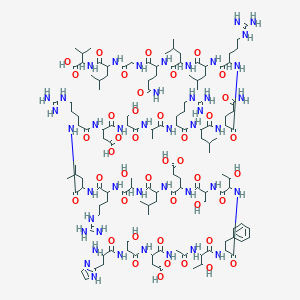
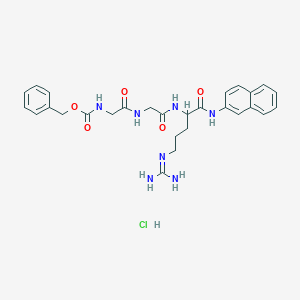
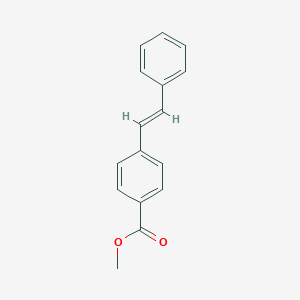
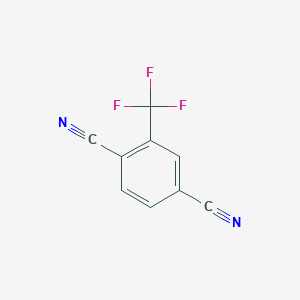
![4-[(Dimethylamino)sulfonyl]benzoic acid](/img/structure/B72875.png)
